1-[4-(4-bromophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
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Overview
Description
1-[4-(4-BROMOPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure, which includes a phthalazine and thiadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BROMOPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the bromophenyl, nitrophenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, nitric acid, and phenylboronic acid, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-BROMOPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
1-[4-(4-BROMOPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)naphthalene: Shares the bromophenyl group but lacks the spiro structure and nitrophenyl group.
2-(4-Bromophenyl)-5-(2-Nitrophenyl)-2,4-Pentadienenitrile: Contains both bromophenyl and nitrophenyl groups but differs in the overall structure and functional groups.
Uniqueness
1-[4-(4-BROMOPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its spiro structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H20BrN5O3S |
---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
1-[4'-(4-bromophenyl)-4-(4-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C29H20BrN5O3S/c1-19(36)28-32-34(23-15-17-24(18-16-23)35(37)38)29(39-28)26-10-6-5-9-25(26)27(20-11-13-21(30)14-12-20)31-33(29)22-7-3-2-4-8-22/h2-18H,1H3 |
InChI Key |
WUEFIHAZPHIVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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